N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine
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Overview
Description
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine, also known as FMSG, is a chemical compound that is widely used in the scientific research community. It has a molecular formula of C9H10FNO4S and a molecular weight of 247.25 g/mol .
Molecular Structure Analysis
The InChI code for N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is 1S/C9H10FNO4S/c1-6-4-7(10)2-3-8(6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches and chemical informatics.Physical And Chemical Properties Analysis
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
This compound is available for purchase from chemical suppliers, suggesting it may be used as a building block or reagent in chemical synthesis .
Metal-Organic Frameworks (MOFs)
While not directly related to your compound, fluorine-containing compounds have been used in the construction of MOFs. These frameworks have applications in sensing hazardous pollutants due to their structural characteristics and wide range of pore environment tunability .
Pharmaceuticals
Again, while not directly related to your compound, fluorine is often incorporated into pharmaceuticals to improve their properties. Future research may reveal potential applications of fluorine-containing compounds like “N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine” in drug development .
Safety And Hazards
properties
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6-4-7(10)2-3-8(6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTIRCMUAIDOMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351481 |
Source
|
Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |
CAS RN |
670260-30-7 |
Source
|
Record name | N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670260-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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